molecular formula C12H16ClFN2O3 B2384551 Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride CAS No. 1494617-49-0

Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride

Cat. No.: B2384551
CAS No.: 1494617-49-0
M. Wt: 290.72
InChI Key: IAWBMBCJRHAZLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride involves several steps. One common method includes the reaction of ethyl 2-bromo-2-methylpropanoate with 4-amino-2-fluorobenzamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and packaged in various forms, including plastic pails, fiber drums, and steel drums .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for hydrolysis reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while oxidation might produce a different set of products .

Scientific Research Applications

Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique reactivity and biological activity. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

ethyl 2-[(4-amino-2-fluorobenzoyl)amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3.ClH/c1-3-18-12(17)7(2)15-11(16)9-5-4-8(14)6-10(9)13;/h4-7H,3,14H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWBMBCJRHAZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1=C(C=C(C=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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